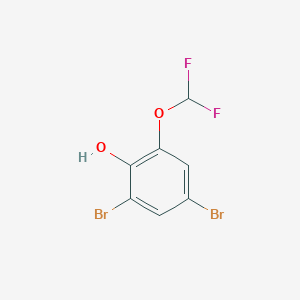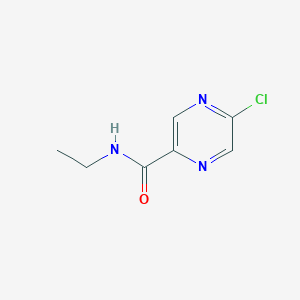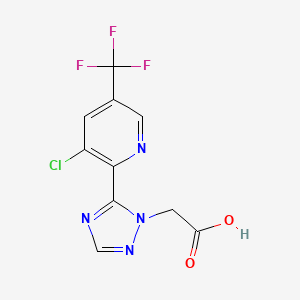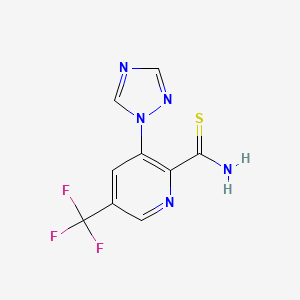
2,4-Dibromo-6-(difluoromethoxy)phenol
Übersicht
Beschreibung
2,4-Dibromo-6-(difluoromethoxy)phenol, also known as DBMFP, is a halogenated phenol with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It is a useful tool for studying biological processes, as it has been found to interact with many biological molecules, such as proteins and enzymes. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with DBMFP.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-(difluoromethoxy)phenol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It has also been used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Furthermore, its ability to penetrate cell membranes and interact with intracellular molecules makes it a useful tool for studying biological processes.
Wirkmechanismus
2,4-Dibromo-6-(difluoromethoxy)phenol has been found to interact with a variety of biological molecules, including proteins and enzymes. It binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and phospholipase A2. Furthermore, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antioxidant activity, which may be beneficial in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,4-Dibromo-6-(difluoromethoxy)phenol in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it has been found to be efficient and cost-effective for synthesizing pure product. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. However, there are also some limitations to its use. It has been found to be toxic at high concentrations, so it must be used with caution. Furthermore, its interactions with biological molecules are complex and not fully understood, so further research is needed to determine its full range of effects.
Zukünftige Richtungen
There are many potential future directions for research with 2,4-Dibromo-6-(difluoromethoxy)phenol. Further research is needed to better understand its interactions with biological molecules and to determine its full range of effects. Furthermore, it could be used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer and oxidative stress-related diseases. Finally, it could be used to develop new methods for synthesizing and purifying organic compounds.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEKKCUFLPVGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B1410563.png)
![5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1410565.png)


![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)

![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide](/img/structure/B1410574.png)


![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)

